1-(4-Pyridyl)pyridinium chloride hydrochloride chemical properties
1-(4-Pyridyl)pyridinium chloride hydrochloride chemical properties
Topic: 1-(4-Pyridyl)pyridinium Chloride Hydrochloride: Chemical Properties, Synthesis, and Applications Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS: 5421-92-1) is a specialized heterocyclic salt that serves as a critical intermediate in the synthesis of 4,4'-bipyridines, viologens, and 4-substituted pyridine derivatives.[1][2][3][4] Often generated as a byproduct of pyridine activation with thionyl chloride, this compound has evolved from a synthetic impurity to a valuable reagent in nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of its physicochemical properties, formation mechanisms, and experimental utility in pharmaceutical and materials science research.[5]
Chemical Identity & Structural Analysis[5][6][7][8]
The compound consists of two pyridine rings linked via a C-N bond.[5] Specifically, the nitrogen atom of one pyridine ring is quaternized by bonding to the C4 position of the second pyridine ring.[5] In its hydrochloride form, the nitrogen of the second ring is protonated, resulting in a dicationic species balanced by two chloride ions (or a mono-cationic salt with an HCl solvate, depending on pH/isolation).[5]
Physicochemical Profile[6]
| Property | Data |
| Chemical Name | 1-(4-Pyridyl)pyridinium chloride hydrochloride |
| Synonyms | N-(4-Pyridyl)pyridinium chloride HCl; 4-(1-Pyridinio)pyridine chloride HCl |
| CAS Number | 5421-92-1 |
| Molecular Formula | |
| Molecular Weight | 229.11 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Melting Point | 158–160 °C (dec.)[6][1][2][7][8][9] |
| Solubility | Highly soluble in water, aqueous acids; sparingly soluble in ethanol |
| Acidity (pKa) | Pyridinium moiety: ~5.2 (related to pyridine HCl) |
Structural Connectivity Diagram (DOT)
The following diagram illustrates the connectivity and the distinct electronic environments of the two pyridine rings.
Synthesis & Formation Mechanism[6][11][12]
The most established route for synthesizing 1-(4-pyridyl)pyridinium chloride hydrochloride is the oxidative coupling of pyridine using thionyl chloride (
Reaction Mechanism[6]
-
Activation:
reacts with pyridine to form an -thionylpyridinium complex.[5] -
Nucleophilic Attack: A second pyridine molecule attacks the 4-position of the activated ring (or a ring-opened glutaconaldehyde equivalent).[5]
-
Elimination/Rearrangement: Loss of
and HCl yields the coupled product.[5]
Synthesis Workflow Diagram (DOT)
Chemical Reactivity & Applications[3][6][13]
The unique "pyridinium-pyridine" structure makes this compound a versatile synthon.[2][5] The quaternary nitrogen renders the attached pyridine ring highly electron-deficient, activating it toward Nucleophilic Aromatic Substitution (
Key Reaction Pathways[6]
-
Precursor to 4,4'-Bipyridine:
-
Under reductive conditions (e.g., Zn, Na/Hg), the C-N bond remains intact while the rings couple, or the compound undergoes radical dimerization to form 4,4'-bipyridine, a precursor to Paraquat and MOF linkers.[5]
-
-
Synthesis of 4-Substituted Pyridines (
):-
The N-pyridyl group acts as an excellent leaving group (pseudohalide).[5] Nucleophiles (e.g.,
, , ) attack the C4 position, displacing the pyridine ring to generate 4-aminopyridine, 4-hydroxypyridine, or 4-mercaptopyridine.
-
-
Impurity Marker:
-
In the synthesis of pyridine-based drugs (e.g., Ceftazidime), this compound is a known impurity (EP Impurity F) that must be monitored.[5]
-
Reactivity Logic Diagram (DOT)
Experimental Protocols
Synthesis Protocol (Koenigs & Greiner Method)[6][13]
-
Safety Precaution: Perform all steps in a fume hood.
releases toxic HCl and gases.[5] -
Reagents: Pyridine (dried over KOH), Thionyl Chloride (
), Absolute Ethanol, 2N HCl.[6][5]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Setup: Equip a 1L round-bottom flask with a mechanical stirrer, dropping funnel, and ice bath. Charge with 600g
. -
Addition: Cool
to 8–12°C. Slowly add 200g of dry pyridine dropwise. Critical: Control exotherm to prevent runaway side reactions.[5] -
Reaction: Allow the mixture to warm to 20°C and stir for 72 hours (3 days).
-
Isolation: Distill off excess
under vacuum. The residue is a greyish-brown crystalline mass.[6][5] -
Purification:
-
Yield: Pale yellow crystals of 1-(4-pyridyl)pyridinium chloride hydrochloride precipitate.[5] Dry under vacuum.[6][5]
Analytical Characterization (NMR)
To validate the identity of the synthesized compound, use
| Chemical Shift ( | Multiplicity | Integral | Assignment |
| 9.55 | Doublet (d) | 2H | Pyridinium Ring (Ortho to N+) |
| 9.10 | Doublet (d) | 2H | Pyridine Ring (Ortho to N) |
| 8.93 | Doublet (d) | 2H | Pyridinium Ring (Meta to N+) |
| 8.42 | Multiplet (m) | 1H | Pyridinium Ring (Para) |
| 8.24 | Doublet (d) | 2H | Pyridine Ring (Meta to N) |
Note: Shifts may vary slightly based on concentration and acidity.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
PPE: Wear nitrile gloves, safety goggles, and a NIOSH-approved respirator (N95) when handling powder.[5]
-
Storage: Hygroscopic. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
References
-
Koenigs, E., & Greiner, H. (1931).[5] Über die Einwirkung von Thionylchlorid auf Pyridin. Berichte der deutschen chemischen Gesellschaft. [5]
-
BenchChem. (2025).[5][10] Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine. [5]
-
PubChem. (2025).[5][8] Pyridinium chloride - Compound Summary. National Library of Medicine.[5]
-
Organic Syntheses. (1963).[5] N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][5][11][12][10] Org. Synth. 1963, 43,[5] 97.
-
Sigma-Aldrich. (2025).[5] 1-(4-Pyridyl)pyridinium chloride hydrochloride Product Sheet.
Sources
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- 4. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Pyridinium chloride | C5H5N.ClH | CID 10176127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Pyridinium chloride - Wikipedia [en.wikipedia.org]
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